N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-phenylthieno[2,3-d]pyrimidin-4-amine, exhibit antiviral and antiprotozoal activities . This suggests that the compound may interact with proteins or enzymes that are crucial for the life cycle of certain viruses and protozoa.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other active compounds, it can be hypothesized that it may interfere with the replication or metabolic processes of the target organisms, leading to their inhibition or death .
Biochemical Pathways
Given its potential antiviral and antiprotozoal activities, it is likely that it interferes with key biochemical pathways in these organisms, disrupting their normal functions and leading to their death .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 , suggesting that they may have good bioavailability and drug-likeness.
Result of Action
The result of the compound’s action is likely the inhibition of the growth or replication of the target organisms, leading to their death. This is based on the known antiviral and antiprotozoal activities of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as batch processing and the use of high-purity reagents, are likely to be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused thiophene and pyrimidine ring system and are known for their biological activities.
Uniqueness
N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-16(21-14-8-4-5-9-14)10-22-12-20-18-17(19(22)24)15(11-25-18)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYTYNWLYFVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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